1-(2-Bromoethyl)imidazolidin-2-one is a chemical compound characterized by its unique structure and potential applications in organic synthesis and medicinal chemistry. Its molecular formula is CHBrNO, and it has a molecular weight of approximately 189.04 g/mol. This compound is classified under imidazolidin-2-ones, which are five-membered heterocyclic compounds containing both nitrogen and oxygen atoms.
The compound can be synthesized through various chemical reactions involving starting materials such as imidazolidin-2-one derivatives and bromoethyl reagents. It is primarily used in laboratory settings for research purposes, particularly in the fields of organic synthesis and drug development.
1-(2-Bromoethyl)imidazolidin-2-one falls under the category of heterocyclic compounds, specifically imidazolidinones. These compounds are known for their diverse biological activities and are often utilized as building blocks in the synthesis of more complex molecules.
The synthesis of 1-(2-Bromoethyl)imidazolidin-2-one typically involves the reaction of imidazolidin-2-one with bromoethyl derivatives. One common method includes the nucleophilic substitution reaction where an amine group on the imidazolidinone reacts with a bromoalkane to form the desired product.
The structure of 1-(2-Bromoethyl)imidazolidin-2-one features a five-membered ring containing two nitrogen atoms and one carbonyl group, with a bromoethyl substituent attached to one of the nitrogen atoms.
1-(2-Bromoethyl)imidazolidin-2-one can participate in various chemical reactions, including:
The mechanism by which 1-(2-Bromoethyl)imidazolidin-2-one exerts its chemical reactivity involves:
The reactivity of this compound is largely influenced by the electronic properties of the substituents on the imidazolidinone ring and the nature of the nucleophile used in reactions.
1-(2-Bromoethyl)imidazolidin-2-one has several applications:
This compound's versatility makes it a valuable asset in both academic research and industrial applications, particularly within chemistry-related fields.
Imidazolidin-2-one (hydantoin) derivatives constitute a privileged scaffold in medicinal chemistry due to their versatile bioisosteric properties and capacity for hydrogen bonding. This five-membered ring system serves as a constrained peptide backbone mimic, enabling selective interactions with biological targets such as enzymes, receptors, and nucleic acids. The scaffold's conformational rigidity enhances binding affinity while reducing entropic penalties upon complex formation. Notably, imidazolidin-2-one derivatives exhibit diverse pharmacological profiles, including antiviral (HIV fusion inhibition), anticancer (DNA alkylation), and central nervous system activities. The presence of both hydrogen bond donor (N-H) and acceptor (C=O) groups within the ring facilitates targeted molecular recognition events critical for biological activity [7].
Bromoethyl-substituted heterocycles emerged as pivotal pharmacophore elements in the mid-20th century with the development of nitrogen mustards and nitrosoureas as cytotoxic agents. The 2-bromoethyl moiety functions as a versatile alkylating handle due to the electrophilicity of the carbon-bromine bond, which undergoes facile SN2 reactions with nucleophilic sites on biological macromolecules. This reactivity paradigm was exploited in first-generation anticancer agents like mitozolomide (an imidazotetrazine bearing a chloroethyl side chain), where the halogenated alkyl group generates reactive aziridinium intermediates capable of DNA cross-linking [2]. The strategic incorporation of bromoethyl groups into heterocyclic frameworks enables the tuning of electrophilic reactivity, lipophilicity, and metabolic stability, making it a persistent design element in prodrug development and targeted therapeutics.
1-(2-Bromoethyl)imidazolidin-2-one (CAS 328569-74-0, C5H9BrN2O, MW 193.04) serves as a critical synthetic intermediate rather than a direct therapeutic agent. Its molecular structure combines two pharmaceutically significant features: (1) the imidazolidin-2-one ring provides a hydrogen-bonding pharmacophore, and (2) the 2-bromoethyl side chain acts as a versatile alkylating spacer. This dual functionality enables its application in constructing complex bioactive molecules through nucleophilic substitution reactions, particularly in the synthesis of DNA-alkylating anticancer prodrugs and HIV fusion inhibitors. The bromoethyl group's reactivity facilitates covalent conjugation with nucleophiles (e.g., amines, thiols, carboxylates) present in target molecules, serving as a molecular "linker" that enhances potency through targeted delivery of electrophilic warheads [4] [7].
Property | Value | Significance |
---|---|---|
Molecular Formula | C5H9BrN2O | Balanced heteroatom composition |
Molecular Weight | 193.04 g/mol | Optimal for intermediate synthesis |
SMILES | BrCCN1CCNC1=O | Bromoalkyl tether to cyclic urea |
Hydrogen Bond Acceptors | 3 (carbonyl O, two ring N) | Enhanced target binding capacity |
Hydrogen Bond Donors | 2 (ring NH groups) | Facilitates biomolecular interactions |
CAS Registry | 328569-74-0 | Unique chemical identifier |
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.:
CAS No.: 210643-85-9
CAS No.: 591-81-1